Perillyl alcohol Perillyl alcohol Perillyl alcohol is a limonene monoterpenoid consists of a cyclohexene ring substituted by a hydroxymethyl and a prop-1-en-2-yl group at positions 1 and 4 respectively. It is a constituent of a variety of essential oils including lavender. It has a role as a plant metabolite and a volatile oil component.
Perillyl alcohol is under investigation in clinical trial NCT02704858 (Safety and Efficacy Study in Recurrent Grade IV Glioma).
Perillyl alcohol is a natural product found in Tetradenia riparia, Magnolia officinalis, and other organisms with data available.
Perillyl Alcohol is a naturally occurring monoterpene related to limonene with antineoplastic activity. Perillyl alcohol inhibits farnesyl transferase and geranylgeranyl transferase, thereby preventing post-translational protein farnesylation and isoprenylation and activation of oncoproteins such as p21-ras, and arresting tumor cells in the G1 phase of the cell cycle. (NCI04)
Brand Name: Vulcanchem
CAS No.: 536-59-4
VCID: VC21348450
InChI: InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3
SMILES: CC(=C)C1CCC(=CC1)CO
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

Perillyl alcohol

CAS No.: 536-59-4

Cat. No.: VC21348450

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Perillyl alcohol - 536-59-4

CAS No. 536-59-4
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name (4-prop-1-en-2-ylcyclohexen-1-yl)methanol
Standard InChI InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,10-11H,1,4-7H2,2H3
Standard InChI Key NDTYTMIUWGWIMO-UHFFFAOYSA-N
SMILES CC(=C)C1CCC(=CC1)CO
Canonical SMILES CC(=C)C1CCC(=CC1)CO
Boiling Point 244.0 °C
Melting Point 244 °C

PropertyValue
Chemical FormulaC10H16O
Molecular Weight152.23 g/mol
Physical StateColorless liquid
SolubilityPoorly water-soluble
Chemical ClassificationMonoterpene

Table 2: Selected NMR Chemical Shifts of Perillyl Alcohol

Atom IDPosition13C Chemical Shift (ppm)1H Chemical Shift (ppm)
C9C6139.846-
C8C8152.444-
C7C969.892-
C1C11111.296-
H17H19-5.679
H24/H25H20/H21-3.981
H12/H13H25/H26-4.696

Data obtained from NMR studies in CDCl3 at 298K

Pharmacokinetics and Metabolism

Absorption and Distribution

Pharmacokinetic studies of perillyl alcohol have revealed significant challenges, particularly due to high inter- and intrapatient variability. When administered orally, POH undergoes rapid metabolism, resulting in the parent compound being undetectable in plasma . The distribution pattern of POH and its metabolites varies based on the administration route, with intranasal delivery offering a potential advantage for targeting brain tissues by bypassing the first-pass metabolism associated with oral administration .

Metabolism and Excretion

The metabolism of perillyl alcohol primarily yields two main metabolites in humans: perillic acid (PA) and dihydroperillic acid (DHPA), with perillaldehyde identified as a minor metabolite . Following oral administration, peak plasma levels of PA appear 2-3 hours post-ingestion, while DHPA peaks at 3-5 hours post-ingestion . The metabolites have relatively short half-lives ranging from 1-4 hours, which necessitates frequent dosing schedules in clinical applications . Excretion studies have shown that approximately 9-10% of the total administered dose is recovered in urine within the first 24 hours, with PA representing the major component, DHPA as a lesser component, and less than 1% as unchanged POH .

Table 3: Pharmacokinetic Parameters of Perillyl Alcohol Metabolites

ParameterPerillic Acid (PA)Dihydroperillic Acid (DHPA)
Time to Peak (hours)2-33-5
Half-life (hours)1-41-4
Accumulation in BloodNone observedNone observed
Urinary ExcretionMajor componentLesser component

Mechanisms of Action

Cell Cycle Regulation

Perillyl alcohol exerts its anticancer effects through multiple mechanisms, with cell cycle regulation being a prominent pathway. Studies have demonstrated that POH and its metabolites induce G1 arrest in cancer cells through the induction of p15(INK4b) and p21(WAF1/Cip1), critical regulators of cell cycle progression . This cell cycle arrest prevents cancer cells from completing division, thereby inhibiting tumor growth.

Apoptosis Induction

Another significant mechanism of POH's anticancer activity involves the induction of programmed cell death (apoptosis). Research has shown that POH triggers apoptosis through the activation of the transforming growth factor beta (TGF-β) signaling pathway . This process involves a cascade of cellular events that ultimately lead to cancer cell death while sparing normal cells.

Signaling Pathway Inhibition

POH also interferes with various signaling pathways crucial for cancer cell survival and proliferation. It inhibits posttranslational modification of signal transduction proteins, particularly protein prenylation, which is essential for the proper functioning of many oncogenic proteins . Additionally, POH affects Ras signaling pathways and inhibits Na/K-ATPase, further contributing to its anticancer properties .

MechanismDescriptionReferences
Cell Cycle ArrestInduces G1 phase arrest through p15(INK4b) and p21(WAF1/Cip1) induction
ApoptosisActivates TGF-β signaling pathway leading to programmed cell death
Protein Prenylation InhibitionPrevents post-translational modification necessary for oncogenic protein function
Ras Pathway InhibitionInterferes with Ras-dependent signaling important for cancer cell proliferation
Na/K-ATPase InhibitionDisrupts cellular ion balance affecting cancer cell survival
Anti-inflammatory ActivityReduces inflammation which may contribute to cancer progression

Preclinical Studies

In Vitro Evidence

Laboratory investigations have consistently demonstrated perillyl alcohol's ability to inhibit the growth of various cancer cell lines. In vitro studies have shown that both POH and its metabolite perillic acid can effectively induce apoptosis and inhibit protein prenylation in cancer cells . These studies have provided valuable insights into the molecular mechanisms underlying POH's anticancer effects, establishing a strong foundation for subsequent animal studies and clinical trials.

Animal Models

Preclinical animal studies have yielded promising results regarding POH's anticancer activity. Research in rodent models has demonstrated efficacy against hepatic and mammary tumors following oral administration . These animal studies have been instrumental in establishing appropriate dosing regimens and identifying potential side effects prior to human clinical trials. The positive outcomes in these preclinical investigations provided the rationale for proceeding with clinical trials in cancer patients.

Clinical Applications and Trials

Intranasal Delivery Approach

Following the disappointing results with oral administration, researchers in Brazil pioneered an alternative approach using intranasal delivery of POH . This method involves administering comparatively small doses of POH via simple inhalation through the nose, targeting brain tumors more directly . Clinical trials exploring this route for patients with recurrent malignant gliomas have demonstrated that this type of long-term, daily chemotherapy is well-tolerated and effective . The intranasal route leverages direct nose-to-brain pathways that bypass the blood-brain barrier, potentially enhancing therapeutic efficacy while minimizing systemic side effects .

Table 5: Comparison of POH Administration Routes in Clinical Studies

ParameterOral AdministrationIntranasal Administration
FormulationSoft gelatin capsules (250 mg POH + 250 mg soybean oil)Solution for inhalation
Dosing FrequencyFour times dailyDaily
Dose Range800-1600 mg/m² per doseSignificantly lower than oral doses
Major Side EffectsGastrointestinal toxicities (nausea, vomiting, satiety, eructation)Minimal reported side effects
Patient TolerancePoor, with high dropout ratesGood, allowing long-term administration
Clinical OutcomesLimited efficacy due to tolerance issuesPromising results in glioma patients

Current Clinical Investigations

Perillyl alcohol continues to be actively investigated in clinical trials, particularly for the treatment of recurrent forms of primary brain cancers. A notable example is the ongoing study (NCT02704858) focusing on low-grade glioma patients . These trials build upon the earlier promising results with intranasal administration and aim to further optimize therapeutic protocols for improved patient outcomes.

Novel Drug Delivery Applications

Blood-Brain Barrier Penetration

One of the most significant advantages of perillyl alcohol is its ability to overcome biological barriers, particularly the blood-brain barrier (BBB) . This property is critical for treating central nervous system malignancies, which are typically protected by the BBB from most conventional chemotherapeutic agents. POH's amphipathic nature allows it to penetrate this barrier, offering a potential solution to one of the greatest challenges in brain cancer treatment .

Hybrid Molecules and Conjugates

Recent advances in drug development have explored the use of POH as a permeation-enhancer in hybrid molecules . By combining or conjugating POH with other therapeutic pharmacologic agents, researchers have created new chemical entities with novel mechanisms of action . These hybrid molecules leverage POH's barrier-penetrating properties to deliver therapeutic agents to otherwise difficult-to-reach tissues, expanding the potential applications beyond POH's intrinsic anticancer activity.

Future Research Directions

Optimizing Delivery Systems

Continued research into optimizing delivery systems for perillyl alcohol represents a promising avenue for enhancing its therapeutic potential. Current investigations include further refinement of intranasal formulations, exploration of intra-arterial delivery for BBB opening, and development of novel drug carriers that can improve POH's bioavailability and targeting specificity .

Expanding Therapeutic Applications

While much of the current research focuses on POH's application in brain cancer treatment, future studies may explore its potential in other therapeutic contexts. The compound's multiple mechanisms of action suggest possible applications beyond oncology, including anti-inflammatory and neuroprotective roles that warrant further investigation .

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